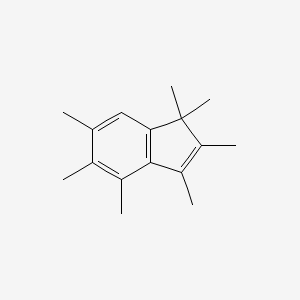
2-Methyl-4-(trifluoromethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-(trifluoromethyl)quinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a trifluoromethyl group in the structure enhances the compound’s chemical stability and biological activity, making it a valuable molecule for various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(trifluoromethyl)quinoline can be achieved through several methods, including:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This method involves the cyclization of aniline derivatives with glycerol and an oxidizing agent, such as nitrobenzene or sulfuric acid.
Microwave-Assisted Synthesis: This modern approach uses microwave irradiation to accelerate the reaction rate and improve yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedländer or Skraup synthesis, optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, nucleophiles.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines.
Substitution: Various substituted quinolines with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-(trifluoromethyl)quinoline has numerous applications in scientific research, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of antimalarial, antibacterial, and anticancer agents.
Biological Studies: It serves as a probe for studying enzyme inhibition and protein interactions.
Material Science: The compound is used in the synthesis of organic semiconductors and liquid crystals.
Agriculture: It is employed in the development of agrochemicals, such as herbicides and insecticides.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The quinoline ring can interact with nucleic acids and proteins, inhibiting their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylquinoline: Lacks the trifluoromethyl group, resulting in lower biological activity and stability.
4-(Trifluoromethyl)quinoline: Similar structure but lacks the methyl group at the 2-position, affecting its chemical properties and reactivity.
2,4-Dimethylquinoline: Lacks the trifluoromethyl group, leading to different biological and chemical properties.
Uniqueness
2-Methyl-4-(trifluoromethyl)quinoline is unique due to the presence of both the methyl and trifluoromethyl groups, which enhance its chemical stability, lipophilicity, and biological activity. These properties make it a valuable compound for various applications in medicinal chemistry, material science, and agriculture .
Eigenschaften
| 76068-40-1 | |
Molekularformel |
C11H8F3N |
Molekulargewicht |
211.18 g/mol |
IUPAC-Name |
2-methyl-4-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H8F3N/c1-7-6-9(11(12,13)14)8-4-2-3-5-10(8)15-7/h2-6H,1H3 |
InChI-Schlüssel |
FYFOUZVZNDMMTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


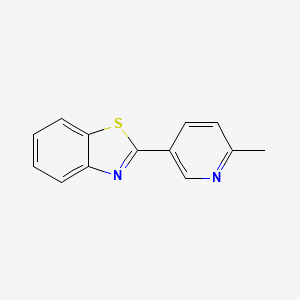
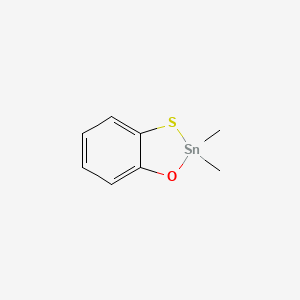
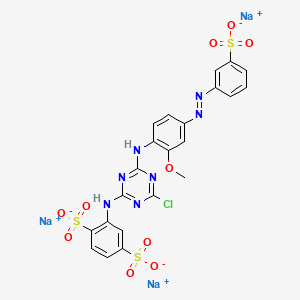
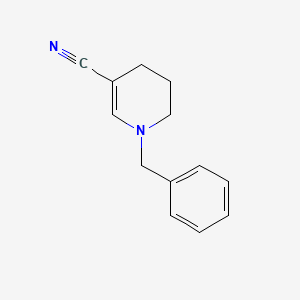
![2-{(E)-[(Naphthalen-2-yl)methylidene]amino}phenol](/img/structure/B14453404.png)
